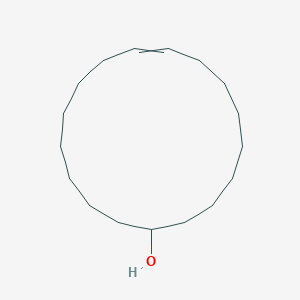

9-Cycloheptadecen-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

17344-59-1 |

|---|---|

Molecular Formula |

C17H32O |

Molecular Weight |

252.4 g/mol |

IUPAC Name |

cycloheptadec-9-en-1-ol |

InChI |

InChI=1S/C17H32O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2,17-18H,3-16H2 |

InChI Key |

QNDMQRZWUGHGHY-UHFFFAOYSA-N |

SMILES |

C1CCCC=CCCCCCCCC(CCC1)O |

Canonical SMILES |

C1CCCC=CCCCCCCCC(CCC1)O |

Origin of Product |

United States |

Occurrence and Natural Distribution of 9 Cycloheptadecen 1 Ol

Identification in Biological Secretions

9-Cycloheptadecen-1-ol is a macrocyclic alcohol that has been identified in the chemical profiles of various animal secretions, where it is believed to play a role in chemical communication. One of the primary natural sources of this compound is the perineal gland secretion, commonly known as musk, of the African civet (Civettictis civetta). journalcra.comsdiarticle4.com In these secretions, 9-Cycloheptadecen-1-ol is one of numerous volatile organic compounds that constitute the complex chemical signature of the animal. journalcra.com

Research using gas chromatography-mass spectrometry (GC-MS) has successfully identified 9-Cycloheptadecen-1-ol as a component of civet musk. journalcra.com The presence of long-chain, high molecular weight alcohols like 9-Cycloheptadecen-1-ol is considered a notable characteristic of civet musk, contributing to its distinct fragrance profile. journalcra.com

Beyond the African civet, studies on the chemical composition of urine in tree shrews (Tupaia belangeri) have also detected the presence of a related compound, (Z)-9-Cycloheptadecen-1-one, indicating the potential for related macrocyclic structures to be present in the secretions of other mammal species as well. tandfonline.com

Quantitative Analysis in Natural Extracts

Quantitative analyses of African civet musk have revealed that 9-Cycloheptadecen-1-ol is not merely a trace component but one of the more abundant constituents. journalcra.com In a study analyzing the chemical composition of musk from African civets of different age and sex categories, 9-Cycloheptadecen-1-ol was identified as one of five major components that together accounted for a significant portion—between 64.6% and 80.93%—of the average percent area of the chromatogram across all samples. journalcra.com

The relative abundance of 9-Cycloheptadecen-1-ol can vary depending on the demographic of the animal. For instance, research has indicated that sub-adult female civets tend to have a relatively higher proportion of 9-Cycloheptadecen-1-ol in their musk compared to other groups. journalcra.com While the most abundant single compound in civet musk is typically the ketone civetone (B1203174), the contribution of alcohols like 9-Cycloheptadecen-1-ol is substantial. journalcra.com

Table 1: Major Musk Components in African Civet Secretions

Source: Data compiled from research on African civet musk composition. journalcra.com

Chemodiversity of Macrocyclic Alcohols in Natural Sources

The existence of 9-Cycloheptadecen-1-ol is part of the broader phenomenon of chemodiversity observed in natural products. nih.govnih.gov Alcohols are one of the most common functional groups found in natural metabolites, contributing to a vast array of structures with significant biological and chemical diversity. nih.gov This diversity arises from evolutionary pressures that have led organisms to produce a wide range of secondary metabolites for functions such as communication and defense. nih.gov

Macrocyclic compounds, including alcohols and ketones, are found in secretions from various animal species and are also present in plants and microorganisms. thieme-connect.commdpi.com For example, natural musk from animals is particularly known for its macrocyclic constituents, such as muscone (B1676871) and the structurally related civetone (cycloheptadecen-1-one). mdpi.com The structural variation within this class of compounds is significant, encompassing differences in ring size, the degree and position of unsaturation, and the presence of various functional groups. nih.govresearchgate.net

This chemical diversity is not random; it is often specific to certain species or even populations, leading to the concept of chemotypes within a single species. frontiersin.org The study of this diversity is crucial for understanding the ecological roles of these molecules and for the potential discovery of new compounds with unique properties. nih.gov

Table 2: List of Compounds Mentioned

Synthetic Strategies for 9 Cycloheptadecen 1 Ol and Analogues

Ring-Closing Metathesis (RCM) in Macrocyclization

Ring-closing metathesis has become a cornerstone for the formation of macrocycles due to its high functional group tolerance and the ability to form carbon-carbon double bonds efficiently. nih.govorganic-chemistry.org The reaction involves the intramolecular metathesis of a diene to form a cyclic alkene and a volatile byproduct, typically ethylene, which helps to drive the reaction to completion. wikipedia.orgharvard.edu This method has been successfully applied to the synthesis of rings ranging from five to over 30 members. organic-chemistry.org

Catalyst Systems for Macrocyclic Alkene Formation

The success of RCM is heavily dependent on the choice of catalyst. The two main families of catalysts used for this purpose are those based on ruthenium and molybdenum, developed by Nobel laureates Robert H. Grubbs and Richard R. Schrock, respectively. wikipedia.orgwikipedia.org

Grubbs Catalysts: These ruthenium-based catalysts are known for their remarkable stability to air and moisture, as well as their tolerance of a wide variety of functional groups. harvard.edusigmaaldrich.com The first and second-generation Grubbs catalysts, along with the Hoveyda-Grubbs catalysts, are among the most commonly used. sigmaaldrich.comumicore.com For instance, the synthesis of various macrocycles, including those with 14 to 17-membered rings, has been achieved using Grubbs catalysts. researchgate.net The choice of a specific Grubbs catalyst can influence the efficiency and stereoselectivity of the macrocyclization. For example, in the synthesis of pacritinib, a kinase inhibitor, both Grubbs second-generation catalyst and the Zhan 1B catalyst were effective. drughunter.com

Schrock Catalysts: Molybdenum-based Schrock catalysts are generally more reactive than their ruthenium counterparts and are particularly effective for the metathesis of sterically hindered or less reactive alkenes. harvard.eduwikipedia.org These catalysts have been instrumental in the synthesis of complex natural products. wikipedia.org For example, a commercial Schrock catalyst, Mo1, has been used to obtain a range of 14- to 19-membered unsaturated macrocyclic musk compounds with high selectivity. rsc.orgresearchgate.net Tungsten-based catalysts, also developed from the Schrock platform, have shown exceptional ability to control the stereochemistry of the newly formed double bond, leading to high Z-selectivity in macrocyclic RCM. nih.govnih.gov

The selection of the catalyst is often a critical step and can require screening of various catalysts to achieve the desired outcome. Interestingly, for large-scale syntheses, derivatives of the well-known Hoveyda-Grubbs II catalyst are often preferred over the parent catalyst itself, highlighting the continuous evolution of these catalytic systems. drughunter.com

Optimization of Reaction Conditions for Macrocyclization Efficiency

Achieving high efficiency in macrocyclization via RCM is often challenging due to the competition between the desired intramolecular ring-closing reaction and intermolecular oligomerization or polymerization. researchgate.net Several strategies have been developed to favor the formation of the macrocycle.

Concentration: A key factor influencing the outcome of an RCM reaction is the concentration of the substrate. High dilution conditions (typically 0.001–0.01 M) are traditionally employed to minimize intermolecular reactions. rsc.orgacs.org However, recent advancements have shown that by using highly active and selective catalysts, macrocyclization can be achieved at significantly higher concentrations (≥0.2 M), which is more practical for large-scale synthesis. rsc.orgacs.org For example, the use of specific ruthenium catalysts has allowed for macrocyclization at concentrations up to 1.2 M for the synthesis of fragrance compounds. acs.org

Temperature and Solvent: The reaction temperature and choice of solvent also play crucial roles. The optimal temperature is dependent on the catalyst's initiation temperature and stability. umicore.com For instance, many Umicore Grubbs catalysts initiate at room temperature to 40°C. umicore.com Solvents are chosen based on their ability to dissolve the substrate and their weak coordination to the metal center. Non-polar hydrocarbon solvents, chlorinated solvents, and peroxide-resistant ethers are often preferred. umicore.com

Reactive Distillation: A technique known as reactive distillation has proven effective for driving the equilibrium towards the macrocyclic product. rsc.orgacs.org This method involves removing the volatile macrocyclic product from the reaction mixture as it is formed, thus preventing its degradation or participation in side reactions. rsc.org This has been successfully applied using both Schrock and Grubbs-type catalysts. acs.org

Substrate Modification: The structure of the diene precursor can be modified to pre-dispose it for cyclization. This can involve the introduction of "gearing elements" or conformational constraints that favor the intramolecular reaction pathway. researchgate.netornl.gov

| Factor | Traditional Approach | Modern Approach | Example/Note |

|---|---|---|---|

| Concentration | High Dilution (0.001-0.01 M) | High Concentration (≥0.2 M) | Achieved with highly selective Ru and Mo catalysts. rsc.orgacs.org |

| Catalyst Loading | Higher loadings often needed | Lower loadings (e.g., 0.1 mol%) can be effective | Dependent on catalyst activity and reaction concentration. acs.org |

| Technique | Batch reaction | Reactive Distillation | Removes product as it forms, driving equilibrium. rsc.orgacs.org |

| Substrate | Unmodified diene | Conformationally pre-disposed dienes | "Gearing elements" favor intramolecular cyclization. researchgate.netornl.gov |

Stereochemical Control in RCM for Macrocyclic Enol Synthesis

Thermodynamic control often favors the more stable E-isomer, especially in larger rings. wikipedia.org However, significant progress has been made in developing catalyst-controlled stereoselective RCM reactions.

Tungsten and molybdenum-based catalysts bearing a pyrrolide and an aryloxide ligand have demonstrated remarkable ability to favor the formation of the Z-isomer. nih.govnih.gov These stereogenic-at-metal catalysts can induce high levels of Z-selectivity (up to 97%) in the synthesis of various macrocycles, including precursors to biologically active molecules like epothilone (B1246373) C and nakadomarin A. nih.govnih.gov The ability to use these catalysts in air and at relatively high concentrations further enhances their practical utility. nih.gov

In some cases, the inherent conformational preference of the macrocycle itself can dictate the stereochemical outcome. acs.org For the synthesis of specific enol ethers, stereogenic-at-Mo complexes have been shown to provide excellent control over the enol ether stereochemistry, yielding products with >98% Z-selectivity. nih.gov

Asymmetric Synthesis of Chiral Macrocyclic Alcohols

The synthesis of chiral macrocyclic alcohols, where the hydroxyl group is part of a stereocenter, adds another layer of complexity. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of the target molecule, which is often crucial for its biological activity.

Enantioselective Methodologies

Enantioselective methods focus on creating a specific enantiomer of a chiral compound. This can be achieved through various strategies:

Chiral Catalysts: The use of chiral catalysts is a powerful approach. For instance, asymmetric olefin metathesis can be achieved using molybdenum catalysts modified with chiral ligands like BINOL. wikipedia.org A Cu(II)-catalyzed asymmetric cascade reaction has been developed for the synthesis of macrocyclic chiral dilactones and dilactams with excellent enantioselectivity. acs.org

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a reaction. While not explicitly detailed for 9-cycloheptadecen-1-ol in the provided context, this is a general and effective strategy in asymmetric synthesis.

Enzyme-Catalyzed Reactions: Enzymes are highly specific catalysts that can be used to achieve high enantioselectivity. For example, lipases are commonly used for the kinetic resolution of racemic alcohols. encyclopedia.pub

Intramolecular Additions: The enantioselective intramolecular addition of an organometallic reagent to an aldehyde can be used to construct chiral macrocyclic alcohols. A one-pot sequence involving alkyne hydroboration, boron-to-zinc transmetalation, and a (+)-DAIB-catalyzed intramolecular ring closure has been used to synthesize macrocyclic (S)-allylic alcohols. acs.org

Diastereoselective Approaches

Diastereoselective methods aim to control the formation of a specific diastereomer when a molecule has multiple stereocenters. This is often achieved by taking advantage of the existing stereochemistry in the molecule to influence the stereochemical outcome of subsequent reactions.

This concept, known as macrocyclic stereocontrol, relies on the conformational preferences of the macrocyclic ring to direct the approach of reagents to a specific face of the molecule. wikipedia.org This has been successfully applied in various reactions, including hydrogenations, epoxidations, hydroborations, and dihydroxylations, to achieve high levels of diastereoselectivity in the synthesis of complex natural products. wikipedia.org

For example, in the synthesis of some macrocycles, a strong stereochemical dependency was observed to affect the efficiency of the RCM macrocyclization, with modified conditions being necessary to cyclize certain diastereomeric substrates. cam.ac.uk Furthermore, a Cu(II)-catalyzed asymmetric cascade process has been shown to produce macrocyclic dilactones and dilactams with excellent diastereoselectivity (>20:1 dr). acs.org

Chemoenzymatic Synthesis and Biocatalysis in Macrocycle Formation

The integration of enzymatic transformations with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach for constructing macrocycles. This strategy harnesses the high selectivity and efficiency of enzymes to perform challenging chemical steps, such as selective oxidations and cyclizations, often under mild conditions. google.comnih.govnih.gov

Biocatalysis plays a crucial role in generating key precursors for macrocycles, particularly ω-hydroxy fatty acids and their derivatives, from renewable feedstocks. lbl.govmdpi.com Genetically engineered microorganisms can be programmed to produce these linear precursors, which are then cyclized using either chemical or enzymatic methods. google.comgoogle.com For instance, recombinant host cells expressing enzymes like cytochrome P450 monooxygenases can hydroxylate fatty acids at specific positions. acs.org These hydroxy fatty acids can then spontaneously, or with the help of another catalyst, cyclize to form macrolactones, which can be further converted to macrocyclic ketones like civetone (B1203174). google.comacs.org

Thioesterase (TE) domains, enzymes involved in the biosynthesis of natural macrocyclic peptides and polyketides, have shown significant promise for in vitro macrocyclization. nih.govrsc.org These enzymes can accept synthetic substrates and catalyze the formation of 12- to 18-membered rings, demonstrating their potential as versatile biocatalysts for creating diverse macrocyclic scaffolds. rsc.org Similarly, unspecific peroxygenases (UPOs) have been identified for their ability to selectively hydroxylate C4 and C5 positions of fatty acids, leading to the formation of valuable γ- and δ-lactones. nih.gov

Detailed Research Findings:

Recent research has focused on discovering and engineering enzymes with improved substrate scope and efficiency for macrocyclization.

Enzyme-Catalyzed Lactone Formation: A team led by Jay Keasling at the Joint BioEnergy Institute (JBEI) developed a process for the enzymatic activation and cyclization of hydroxy fatty acids to produce alkyl lactones in engineered recombinant host cells. lbl.gov This bio-based route avoids the use of toxic and expensive heavy metal catalysts like Hafnium and Ruthenium, which are common in chemical cyclization methods. lbl.govgoogle.com

Thioesterase Versatility: Studies on thioesterase domains from resorcylic acid lactone biosynthesis have demonstrated their ability to catalyze the formation of macrolactones and macrolactams from synthetic precursors. These enzymes show tolerance for various ring sizes (12- to 18-membered) and can even cyclize non-native depsipeptides, highlighting their broad applicability. rsc.org

UPO-Catalyzed Hydroxylation: Research has identified short unspecific peroxygenases that selectively hydroxylate C8–C12 fatty acids at the C4 and C5 positions. This regioselective hydroxylation leads to the corresponding γ- and δ-lactones upon spontaneous cyclization, providing a direct biocatalytic route to these valuable compounds. nih.gov

Table 1: Examples of Biocatalysts in Macrocycle-Related Synthesis

| Enzyme/System | Precursor(s) | Product(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| Engineered E. coli | Fatty Acids | ω-Hydroxycarboxylic acids | Achieved 60-70% conversion at 1 mM substrate concentration in a multi-step cascade. | mdpi.com |

| Unspecific Peroxygenases (UPOs) | C8-C12 Fatty Acids | γ- and δ-Lactones | Selective hydroxylation at C4 and C5 positions leads to spontaneous lactonization. | nih.gov |

| Resorcylic Acid Lactone Thioesterases (TEs) | Synthetic ω-hydroxy acyl chains | 12- to 18-membered Macrolactones & Macrolactams | Demonstrates broad substrate tolerance for macrocyclization, including non-resorcylate depsipeptides. | rsc.org |

| Penicillin-Binding Protein (PBP)-type Thioesterase (Ulm16) | Linear Peptides (4-6 amino acids) | Macrocyclic Peptides | Efficiently cyclizes various non-native peptides with high catalytic efficiency (up to 3 x 10⁶ M⁻¹s⁻¹). | nih.gov |

Alternative Cyclization and Macrocycle Construction Methods

Beyond biocatalysis, a range of powerful chemical methods have been refined for the construction of macrocycles like 9-cycloheptadecen-1-ol and its analogues. These methods often provide access to a wide variety of structures that may not be accessible through enzymatic routes.

Ring-Closing Metathesis (RCM): Ring-closing metathesis, particularly using ruthenium-based catalysts, has become a cornerstone of macrocycle synthesis. nih.gov This reaction involves the intramolecular coupling of two terminal alkene functionalities to form a cyclic olefin. RCM has been successfully applied to the synthesis of numerous macrocyclic musks, including civetone. nih.gov A significant challenge in RCM for large rings is controlling the stereochemistry of the resulting double bond. To address this, Z-selective metathesis catalysts have been developed, enabling the direct synthesis of (Z)-civetone. nih.govnih.gov Furthermore, strategies like continuous flow chemistry have been employed to improve the efficiency and scalability of RCM processes, which is crucial for industrial applications. nih.govchemrxiv.org

Ring-Closing Alkyne Metathesis (RCAM): An alternative to RCM is ring-closing alkyne metathesis, which cyclizes a diyne substrate. mpg.dempg.de The resulting cyclic alkyne can then be stereoselectively reduced to either the (Z)- or (E)-alkene. For example, using a Lindlar catalyst leads to the (Z)-isomer, providing a reliable route to (Z)-civetone. nih.gov This two-step approach offers excellent control over the double bond geometry. nih.govmpg.de

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation is a classic transformation that converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. chemistryviews.orgnih.gov This reaction is a key step in many macrocycle syntheses where a macrocyclic ketone is the initial target. The resulting macrolactone can then be used as is or further transformed. Both chemical reagents (like peracids) and enzymatic catalysts (Baeyer-Villiger monooxygenases or BVMOs) can effect this transformation, with enzymes offering the potential for high regio- and enantioselectivity. nih.govnih.gov

Other Notable Methods:

Ti-Dieckmann Condensation: This intramolecular Claisen condensation, promoted by titanium reagents, has been used for the practical, stereocontrolled synthesis of (Z)-civetone from a linear diester. researchgate.net This method can be performed at higher concentrations than many RCM reactions, making it more amenable to large-scale production. researchgate.net

Radical Cyclization: Photoinduced intramolecular radical cyclization offers a pathway for ring expansion. This method can convert existing macrocyclic lactones into larger ring systems, providing access to novel structures. researchgate.net

Rearrangement Cascades: Lewis acid-promoted intramolecular coupling and rearrangement cascades can transform multifunctional linear substrates into a variety of macrocyclic ketones in a single step. nih.gov

Table 2: Comparison of Alternative Macrocyclization Methods

| Method | Key Transformation | Advantages | Challenges | Reference(s) |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Diene → Cycloalkene | High functional group tolerance; powerful for large rings. | Often requires high dilution; control of E/Z selectivity can be difficult. | nih.govnih.govresearchgate.net |

| Ring-Closing Alkyne Metathesis (RCAM) | Diyne → Cycloalkyne | Provides excellent control over final alkene geometry after reduction. | Requires a subsequent reduction step. | nih.govmpg.dempg.de |

| Baeyer-Villiger Oxidation | Cyclic Ketone → Macrolactone | Key transformation for converting ketones to lactones; can be chemo- or biocatalytic. | Regioselectivity can be an issue with unsymmetrical ketones. | chemistryviews.orgnih.govresearchgate.net |

| Ti-Dieckmann Condensation | Diester → β-Keto Ester | Can be run at higher concentrations than RCM; good for specific structures. | Substrate scope is more limited than metathesis. | chemrxiv.orgresearchgate.net |

| Radical Photocyclization | Carboxylic acid + unsaturated carbonyl | Enables ring expansion of existing macrocycles. | Can have issues with slow reaction rates and substrate solubility. | researchgate.net |

Elucidation of Biosynthetic Pathways for Macrocyclic Alcohols

Proposed Mechanistic Pathways for 9-Cycloheptadecen-1-ol Formation

The formation of 9-Cycloheptadecen-1-ol in nature is thought to be intrinsically linked to the biosynthesis of its corresponding ketone, (Z)-9-Cycloheptadecen-1-one, more commonly known as civetone (B1203174). odeuropa.eu Civetone is a primary odorous constituent of the glandular secretions of the civet cat (Viverra civetta). evitachem.com The secretions of the civet cat contain a variety of saturated and unsaturated cyclic ketones and alcohols, suggesting a common biosynthetic origin. researchgate.net It is proposed that 9-Cycloheptadecen-1-ol arises from the enzymatic reduction of civetone.

The proposed biosynthetic pathway to 9-Cycloheptadecen-1-ol is believed to originate from fatty acid metabolism. Fatty acids are considered likely precursors for macrocyclic ketones. researchgate.net Transcriptome analysis of musk-secreting glands in animals that produce macrocyclic compounds has revealed an upregulation of genes involved in fatty acid biosynthesis and metabolism. techscience.com Specifically, oleic acid, a C18 unsaturated fatty acid, is a plausible starting point for the synthesis of the C17 macrocycle.

The proposed mechanistic steps are as follows:

Fatty Acid Precursor Formation: The pathway likely initiates with oleic acid or a closely related fatty acid derivative.

Intramolecular Cyclization: This is a critical and less understood step. It is hypothesized that an enzymatic process facilitates an intramolecular cyclization of a long-chain fatty acid derivative to form the 17-membered carbocycle of civetone. While the precise enzymatic machinery is unknown, this transformation is analogous to well-established organic synthesis reactions used to create macrocycles.

Reduction to Alcohol: The final step in the formation of 9-Cycloheptadecen-1-ol is the reduction of the ketone group of civetone. This biochemical transformation is a common reaction in metabolic pathways and is catalyzed by reductase or dehydrogenase enzymes. A patent has described the chemical hydrogenation of civetone to produce civetol (9-Cycloheptadecen-1-ol), supporting the feasibility of this reductive step. google.comjustia.com

| Step | Proposed Transformation | Precursor/Intermediate | Product |

| 1 | Fatty Acid Biosynthesis/Modification | Oleic Acid (C18) | Modified Long-Chain Fatty Acid |

| 2 | Intramolecular Cyclization | Modified Long-Chain Fatty Acid | (Z)-9-Cycloheptadecen-1-one (Civetone) |

| 3 | Ketone Reduction | (Z)-9-Cycloheptadecen-1-one (Civetone) | 9-Cycloheptadecen-1-ol |

Identification of Key Enzymatic Systems

The proposed biosynthetic pathway for 9-Cycloheptadecen-1-ol necessitates the involvement of several key enzyme families. While the specific enzymes from the civet cat have not been isolated and characterized, we can infer their functions based on known biochemical transformations.

Fatty Acid Synthases (FAS) and Elongases: These enzymes are fundamental to the production and modification of the initial fatty acid precursors. They would be responsible for generating the necessary long-chain fatty acid skeleton.

Putative Macrocycle Synthase/Cyclase: The enzymatic system responsible for the crucial ring-closing reaction is yet to be identified. This hypothetical enzyme would catalyze the intramolecular cyclization of the fatty acid derivative to form the 17-membered ring of civetone. Its discovery would be a significant breakthrough in understanding macrocycle biosynthesis.

Ketoreductases/Alcohol Dehydrogenases: The final conversion of civetone to 9-Cycloheptadecen-1-ol is likely carried out by a member of the ketoreductase or alcohol dehydrogenase superfamily. These enzymes utilize cofactors such as NADPH or NADH to reduce ketone moieties to secondary alcohols. The existence of enzymes that can reduce fatty aldehydes to fatty alcohols is well-documented, lending credence to the presence of a similar enzyme for this final step. sdu.dkfrontiersin.org

| Enzyme Class | Proposed Function in 9-Cycloheptadecen-1-ol Biosynthesis |

| Fatty Acid Synthase (FAS) / Elongases | Synthesis and elongation of the fatty acid precursor chain. |

| Macrocycle Synthase / Cyclase (Putative) | Catalysis of the intramolecular cyclization to form the 17-membered ring. |

| Ketoreductase / Alcohol Dehydrogenase | Reduction of the ketone group in civetone to the alcohol group in 9-Cycloheptadecen-1-ol. |

Precursor Incorporation and Metabolic Labeling Studies

To definitively elucidate the biosynthetic pathway of 9-Cycloheptadecen-1-ol, precursor incorporation and metabolic labeling studies would be indispensable. fraunhofer.debiorxiv.org These techniques involve introducing isotopically labeled compounds into the biological system and tracking their incorporation into the final product. nih.gov

While specific studies on 9-Cycloheptadecen-1-ol are not yet available in the scientific literature, a hypothetical experimental design would involve the following:

Selection of Labeled Precursors: Based on the proposed pathway, isotopically labeled oleic acid (e.g., with ¹³C or ¹⁴C) would be a primary candidate for a precursor. Other potential precursors in the fatty acid biosynthesis pathway could also be tested.

Administration to the Biological System: The labeled precursor would be administered to civet cats or to cell cultures derived from their scent glands.

Isolation and Analysis: After a suitable incubation period, the glandular secretions would be collected, and 9-Cycloheptadecen-1-ol and its presumed precursor, civetone, would be isolated.

Detection of Isotopic Label: Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be used to detect the presence and position of the isotopic label in the isolated molecules. nih.gov

Successful incorporation of the label from a precursor into the final product would provide strong evidence for its role in the biosynthetic pathway. Furthermore, the pattern of labeling could offer insights into the specific bond-forming and bond-breaking reactions that occur during the biosynthesis.

Chemical Transformations and Derivatization of 9 Cycloheptadecen 1 Ol

Modification of the Hydroxyl Functional Group

The hydroxyl group is a versatile functional group that can be readily converted into other functionalities, such as esters and ethers. These derivatizations alter the molecule's physical and chemical properties.

Esterification: 9-Cycloheptadecen-1-ol can undergo esterification by reacting with carboxylic acids, acid anhydrides, or acyl chlorides in the presence of an acid catalyst (like sulfuric acid) or a coupling agent. byjus.com This reaction attaches an acyl group to the oxygen atom of the alcohol, forming an ester and a molecule of water. byjus.com The general principle involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. byjus.com The resulting esters often possess different olfactory properties compared to the parent alcohol.

Etherification: The formation of ethers from 9-Cycloheptadecen-1-ol can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This reaction introduces an alkyl group to the oxygen atom, yielding an ether.

These derivatization reactions are not unique to 9-Cycloheptadecen-1-ol but are general transformations for alcohols. researchgate.netlibretexts.org The choice of reagents allows for the introduction of a wide variety of chemical groups, tailoring the final molecule for specific applications. researchgate.net

| Reaction Type | Reagents | Functional Group Formed |

| Esterification | Carboxylic Acid/Acid Anhydride/Acyl Chloride | Ester (-O-C=O)-R) |

| Etherification | Alkyl Halide (after deprotonation) | Ether (-O-R) |

Reactions Involving the Alkene Moiety

The endocyclic double bond in 9-Cycloheptadecen-1-ol is susceptible to various addition reactions, which can lead to the formation of saturated or functionalized macrocycles.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The result is the saturated macrocyclic alcohol, cycloheptadecanol.

Epoxidation: The double bond can be converted into an epoxide, a three-membered ring containing an oxygen atom. mdpi.com This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov Enzymatic epoxidation using unspecific peroxygenases (UPOs) has also been demonstrated for various alkenes, offering a biocatalytic route. nih.gov The resulting epoxide is a valuable intermediate, as the strained ring can be opened by various nucleophiles to introduce new functional groups in a stereospecific manner. mdpi.comnih.gov

Halogenation: Electrophilic addition of halogens (e.g., Br₂, Cl₂) across the double bond results in a dihalogenated cycloheptadecane (B14750581) ring.

Metathesis: While ring-closing metathesis (RCM) is famously used to synthesize the civetone (B1203174) ring system from acyclic precursors, the double bond of a pre-formed macrocycle like 9-Cycloheptadecen-1-ol could potentially participate in ring-opening metathesis polymerization (ROMP) or cross-metathesis with other olefins, although this is less commonly documented for this specific molecule. nih.govresearchgate.net

| Reaction Type | Typical Reagents | Product |

| Hydrogenation | H₂, Pd/C or PtO₂ | Cycloheptadecanol |

| Epoxidation | mCPBA, Peroxy acids | 9,10-Epoxycycloheptadecan-1-ol |

| Halogenation | Br₂, Cl₂ | 9,10-Dihalocycloheptadecan-1-ol |

Interconversion with Related Macrocyclic Ketones (e.g., Civetone)

9-Cycloheptadecen-1-ol shares a close structural relationship with (Z)-9-cycloheptadecen-1-one, the valuable fragrance compound known as civetone. wikipedia.orguliege.be The two are interconvertible through standard oxidation and reduction reactions. In fact, 9-Cycloheptadecen-1-ol is found alongside civetone as a major component in the perineal gland secretion of the African civet (Civettictis civetta). journalcra.com

Oxidation to Civetone: The secondary alcohol group of 9-Cycloheptadecen-1-ol can be oxidized to the corresponding ketone, civetone. This transformation can be accomplished using a variety of oxidizing agents. Common laboratory reagents for this purpose include chromium-based reagents (e.g., Jones reagent, PCC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation.

Reduction of Civetone: Conversely, the ketone functional group of civetone can be reduced to the secondary alcohol, 9-Cycloheptadecen-1-ol. Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation could also be employed, though it might simultaneously reduce the carbon-carbon double bond depending on the catalyst and reaction conditions. helsinki.fi The reduction of cycloheptadec-9-en-1-one (B8750545) to the corresponding alcohol, civetol, is a known transformation. lookchem.com

This facile interconversion is significant, as it links the alcohol directly to the synthetic and commercial importance of civetone. google.com Syntheses that produce civetone can be considered indirect routes to 9-Cycloheptadecen-1-ol via a final reduction step. chemicalbook.com

Formation of Advanced Molecular Scaffolds

A molecular scaffold is a core structure from which a library of diverse compounds can be built. mdpi.comcam.ac.uklead-discovery.de The 17-membered ring of 9-Cycloheptadecen-1-ol provides a large, flexible, and functionalizable macrocyclic core that can serve as a starting point for the synthesis of more complex, three-dimensional molecular architectures. nih.gov

By employing the reactions described above, the simple macrocycle can be elaborated into more intricate structures. For instance:

Epoxide Ring-Opening: The epoxide derived from 9-Cycloheptadecen-1-ol can be opened with various nucleophiles (e.g., azides, amines, thiols) to install new functionalities and create stereochemically rich di-functionalized macrocycles. nih.gov

Oxidative Cleavage: Cleavage of the double bond (e.g., via ozonolysis or permanganate (B83412) oxidation) would break the ring and yield a linear difunctional compound, which could then be used in subsequent cyclization or polymerization reactions to form different scaffolds.

Multifunctionalization: A combination of reactions at both the hydroxyl group and the double bond can lead to highly decorated macrocycles. For example, the hydroxyl group could be converted to an ester containing a terminal alkyne, while the double bond is dihydroxylated. This would create a tri-functionalized scaffold ready for further diversification, for instance, via click chemistry.

The use of macrocycles like 9-Cycloheptadecen-1-ol as a foundational scaffold allows chemists to explore a unique region of chemical space, distinct from that occupied by more common small-ring or aromatic scaffolds. lead-discovery.de This is particularly relevant in fields like drug discovery and materials science, where novel molecular frameworks are continuously sought. asiaresearchnews.com

Advanced Spectroscopic Characterization and Structural Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complete covalent framework of an organic molecule in solution. For 9-Cycloheptadecen-1-ol, a combination of 1D and 2D NMR experiments is essential to assign all proton and carbon signals and to establish the molecule's precise structure.

The ¹H NMR spectrum is expected to show characteristic signals that provide the initial framework. The proton on the carbon bearing the hydroxyl group (H-1) would appear as a multiplet around 3.6 ppm. The olefinic protons (H-9 and H-10) would resonate in the region of 5.3-5.4 ppm, with their coupling constant providing information about the double bond geometry. The numerous methylene (B1212753) (CH₂) protons of the macrocyclic ring would form a complex, overlapping signal envelope in the upfield region, typically between 1.2 and 2.2 ppm.

The ¹³C NMR spectrum provides complementary information, confirming the presence of 17 distinct carbon atoms. Key signals would include the carbon attached to the hydroxyl group (C-1) at approximately 62 ppm and the two olefinic carbons (C-9 and C-10) around 130 ppm. acs.org The remaining fourteen aliphatic carbons would appear in the 20-40 ppm range, with their precise shifts influenced by their position relative to the functional groups. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (Z)-9-Cycloheptadecen-1-ol

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | ~3.6 (m) | ~62 |

| C2, C17 | ~1.5 (m) | ~33 |

| C3-C7, C12-C16 | ~1.3 (br m) | ~25-30 |

| C8, C11 | ~2.0 (m) | ~27 |

| C9, C10 | ~5.35 (m) | ~130 |

| OH | Variable | - |

Note: Predicted values are based on standard increments for acyclic and alicyclic alcohols. Actual spectra may vary based on solvent and experimental conditions. 'm' denotes multiplet, 'br m' denotes broad multiplet.

While 1D NMR suggests the presence of key functional groups, 2D NMR experiments are indispensable for assembling the complete molecular puzzle. researchgate.netiranchembook.ir

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would establish the connectivity of adjacent protons, allowing for a step-by-step "walk" around the carbon chain. For instance, the H-1 signal would show a correlation to the H-2 protons, which in turn would correlate to the H-3 protons, and so on, confirming the contiguous nature of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals, pairing the data from Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for confirming the macrocyclic structure by revealing long-range (2-3 bond) ¹H-¹³C correlations. Key correlations would include the H-1 proton showing a signal to C-2 and C-17, confirming the position of the alcohol. The olefinic protons (H-9, H-10) would show correlations to the allylic carbons (C-8, C-11), definitively placing the double bond at the C9-C10 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of their bonding connectivity. For 9-Cycloheptadecen-1-ol, NOESY is critical for determining the stereochemistry of the double bond. In the (Z)-isomer (cis), a NOE would be observed between the olefinic protons (H-9, H-10) and the protons on the adjacent allylic carbons (C-8, C-11). The absence of this correlation and the presence of a correlation between H-9 and H-11 would suggest the (E)-isomer (trans).

The 17-membered ring of 9-Cycloheptadecen-1-ol is highly flexible, capable of adopting numerous low-energy conformations. chemistrysteps.com Advanced NMR techniques can provide insight into this dynamic behavior. auremn.org.br

Variable-temperature (VT) NMR studies can reveal information about the energy barriers between different ring conformations. Changes in chemical shifts or the broadening and sharpening of signals as the temperature is lowered can indicate the "freezing out" of specific conformers on the NMR timescale.

Furthermore, quantitative NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, combined with computational molecular modeling, can be used to determine the predominant solution-state conformation(s) of the macrocycle. acs.org The intensities of the cross-peaks in these spectra are related to the distances between protons, providing geometric constraints for building a 3D model of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry confirms the molecular weight and provides information about the structure through analysis of fragmentation patterns. For 9-Cycloheptadecen-1-ol (C₁₇H₃₂O), the nominal molecular weight is 252 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecular ion peak (M⁺•) at m/z = 252 would likely be observed, though it may be of low intensity for a long-chain alcohol. libretexts.org The fragmentation pattern is expected to be characterized by several key processes:

Loss of Water: A prominent peak at m/z = 234, corresponding to the loss of a water molecule ([M-18]⁺•), is a hallmark of alcohols. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway.

Cleavage related to the double bond: Fragmentation at the allylic positions (bonds C7-C8 and C11-C12) is expected due to the stability of the resulting allylic carbocations or radicals. youtube.com

Table 2: Predicted Key Fragments in the EI Mass Spectrum of 9-Cycloheptadecen-1-ol

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 252 | [M]⁺• | Molecular Ion |

| 234 | [M - H₂O]⁺• | Dehydration |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a rapid method for identifying functional groups. rsc.org

O-H Stretch: The most prominent feature in the IR spectrum would be a strong, broad absorption band in the region of 3200–3600 cm⁻¹ due to the stretching of the alcohol's O-H bond, indicative of hydrogen bonding.

C-H Stretches: Sharp peaks between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the numerous methylene groups. A peak just above 3000 cm⁻¹ would correspond to the vinylic C-H stretch.

C=C Stretch: A medium-to-weak absorption around 1650 cm⁻¹ would signal the presence of the C=C double bond. This peak is often stronger and more distinct in the Raman spectrum.

C-O Stretch: A strong C-O stretching band would appear in the fingerprint region, between 1050 and 1150 cm⁻¹.

C-H Bend: For the (Z)-isomer, a characteristic out-of-plane C-H bending vibration would be expected around 720-680 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for 9-Cycloheptadecen-1-ol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200–3600 | Functional | Strong, Broad |

| =C-H Stretch | ~3020 | Functional | Medium |

| C-H Stretch (Aliphatic) | 2850–2960 | Functional | Strong |

| C=C Stretch | ~1650 | Fingerprint | Weak to Medium |

| C-O Stretch | 1050–1150 | Fingerprint | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orgwikipedia.org As of now, a crystal structure for 9-Cycloheptadecen-1-ol has not been reported in public databases.

Obtaining a single crystal suitable for diffraction studies can be a significant challenge for a flexible macrocycle that is likely an oil or a low-melting solid at room temperature. nih.govuc.edu However, if a crystal structure were to be determined, it would provide unambiguous proof of:

The exact conformation of the 17-membered ring in the solid state.

The precise geometry (bond lengths and angles) of the (Z) or (E) double bond.

The intermolecular packing arrangement in the crystal lattice, including details of hydrogen-bonding networks involving the alcohol functional group.

This data would serve as the ultimate benchmark for validating the conformational analyses performed using NMR and computational methods.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 9-Cycloheptadecen-1-ol |

| (Z)-9-Cycloheptadecen-1-ol |

| (E)-9-Cycloheptadecen-1-ol |

| Civetone (B1203174) |

Computational Chemistry and Theoretical Modelling of 9 Cycloheptadecen 1 Ol

Quantum Chemical Calculations

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to compute the properties of molecules from first principles. nih.gov Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational in determining the electronic and structural properties of chemical systems. rsc.org For 9-Cycloheptadecen-1-ol, these calculations offer a detailed picture of its molecular characteristics at the atomic level.

The electronic structure of a molecule governs its chemical behavior. QC calculations can determine the distribution of electrons within 9-Cycloheptadecen-1-ol, identifying regions that are electron-rich or electron-deficient. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. For 9-Cycloheptadecen-1-ol, the MEP map would visually highlight the electronegative oxygen atom of the hydroxyl group as a region of negative potential (typically colored red), indicating a site susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would show a positive potential (blue), marking it as a site for nucleophilic interaction. These predictions are crucial for understanding how the molecule might interact with other reagents or biological receptors. osti.gov

Table 1: Predicted Electronic Properties of 9-Cycloheptadecen-1-ol (Illustrative Data) This table presents hypothetical data representative of what would be obtained from DFT (B3LYP/6-31G(d)) calculations.

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | 1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 8.3 eV | Indicates chemical stability and resistance to electronic excitation. |

| Dipole Moment | 1.9 D | Quantifies the overall polarity of the molecule, influenced by the hydroxyl group. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added; indicates ability to stabilize an anion. |

| Ionization Potential | 7.0 eV | Energy required to remove an electron; indicates resistance to oxidation. |

Quantum chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is essential for their experimental characterization. dtu.dk By calculating the magnetic shielding of atomic nuclei, it is possible to simulate the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) for 9-Cycloheptadecen-1-ol. nih.gov These theoretical chemical shifts can be compared with experimental data to confirm the molecule's structure.

Similarly, by calculating the second derivative of the energy with respect to atomic positions, one can determine the vibrational frequencies and simulate the Infrared (IR) spectrum. nih.gov The simulated IR spectrum for 9-Cycloheptadecen-1-ol would be expected to show a characteristic broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a peak around 1650 cm⁻¹ for the C=C double bond stretch.

Table 2: Simulated vs. Experimental ¹³C NMR Chemical Shifts for 9-Cycloheptadecen-1-ol (Illustrative Data) This table illustrates a comparison that could be used to validate the structure of the molecule.

| Carbon Atom | Simulated Chemical Shift (ppm) (GIAO-DFT) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (CH-OH) | 70.2 | 69.8 |

| C9 (C=C) | 131.5 | 130.9 |

| C10 (C=C) | 130.8 | 130.2 |

| C2 | 35.1 | 34.7 |

| C17 | 34.9 | 34.5 |

Conformational Landscape Analysis via Molecular Mechanics and Dynamics

Molecular Mechanics (MM) offers a computationally efficient way to explore this landscape. umn.edu Using a force field—a set of parameters that define the potential energy of a molecule as a function of its atomic coordinates—MM methods can rapidly calculate the energies of thousands of potential conformers. arxiv.org A systematic or stochastic search can identify low-energy (i.e., more stable) conformations. umn.edu

Molecular Dynamics (MD) simulations build upon this by introducing temperature and time, simulating the actual movement of the atoms. plos.org An MD simulation of 9-Cycloheptadecen-1-ol in a solvent like water would reveal how the molecule folds and flexes, the stability of its intramolecular hydrogen bonds, and which conformations are most populated at a given temperature. nih.gov This provides a dynamic picture of the molecule's flexibility.

Table 3: Relative Energies of Low-Energy Conformers of 9-Cycloheptadecen-1-ol (Illustrative Data) This hypothetical data from a conformational search illustrates the distribution of stable conformers.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (C8-C9-C10-C11) | Predicted Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 178.5° (trans-like) | 45.2% |

| 2 | 0.85 | -65.2° (gauche-like) | 20.1% |

| 3 | 1.20 | 68.9° (gauche-like) | 12.5% |

| 4 | 2.50 | 15.5° (cis-like strain) | 3.7% |

Reaction Mechanism Elucidation using Computational Methods

Computational methods can be used to map out the entire pathway of a chemical reaction, providing a level of detail that is often inaccessible through experimentation alone. rsc.org For a hypothetical reaction involving 9-Cycloheptadecen-1-ol, such as its oxidation to the corresponding ketone (civetone), quantum chemical calculations can be used to model the reaction mechanism.

This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states (TS). The transition state represents the highest energy point along the reaction coordinate. By calculating the energy of the TS relative to the reactants, one can determine the activation energy (Ea) of the reaction, which is a key factor in determining the reaction rate. rsc.org This allows for the comparison of different potential reaction pathways to determine the most favorable one.

Table 4: Calculated Energetics for a Hypothetical Oxidation Step of 9-Cycloheptadecen-1-ol (Illustrative Data) This table shows hypothetical DFT calculations for a single step in a reaction mechanism.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | 9-Cycloheptadecen-1-ol + Oxidant | 0.0 |

| Transition State | Hydrogen abstraction from the alcohol | +15.8 |

| Intermediate | Resulting radical species | +5.2 |

| Product Complex | 9-Cycloheptadecen-1-one + Reduced Oxidant | -25.7 |

Predictive Modeling for Synthetic Route Design

Modern computational chemistry extends to the strategic design of synthetic pathways. arxiv.org For a target molecule like 9-Cycloheptadecen-1-ol, predictive modeling can propose viable synthetic routes from simpler, commercially available starting materials. This is often achieved through retrosynthetic analysis software, which works backward from the target molecule, breaking it down into simpler precursors (synthons) in each step. arxiv.org

These programs leverage vast databases of known chemical reactions. By combining this with reaction prediction models, which can assess the feasibility of a given transformation, chemists can evaluate multiple synthetic strategies computationally before entering the lab. For a large macrocycle like 9-Cycloheptadecen-1-ol, this could involve proposing routes based on ring-closing metathesis or other macrocyclization strategies.

Table 5: Simplified, Hypothetical Retrosynthetic Analysis for 9-Cycloheptadecen-1-ol This table illustrates a possible retrosynthetic disconnection approach.

| Target Molecule | Disconnection Strategy | Precursor(s) |

|---|---|---|

| 9-Cycloheptadecen-1-ol | Ring-Closing Metathesis (RCM) | An open-chain α,ω-diene alcohol |

| α,ω-diene alcohol | Grignard Addition | An ω-bromo-alkenal and an allyl Grignard reagent |

| ω-bromo-alkenal | Selective Oxidation | A long-chain bromo-alcohol |

Emerging Research Directions and Future Perspectives in Macrocyclic Alcohol Chemistry

Development of Novel Catalytic Systems for Macrocyclization

The synthesis of macrocycles, including macrocyclic alcohols, presents a significant challenge due to unfavorable entropic factors in ring-closing reactions. A key area of research is the development of new and efficient catalytic systems to overcome these hurdles.

Recent Advances in Catalysis:

Transition Metal Catalysis: Transition metal catalysis, particularly with ruthenium, palladium, and copper, has revolutionized macrocyclization. sci-hub.sersc.orgmdpi.com These catalysts facilitate a variety of bond formations, including C-C and C-heteroatom bonds, under milder conditions and with greater efficiency. sci-hub.semdpi.com For instance, ruthenium-catalyzed ring-closing metathesis (RCM) and copper-catalyzed alkyne-azide cycloaddition (CuAAC) are powerful tools for creating diverse macrocyclic structures. sci-hub.semdpi.com

High-Concentration Macrocyclization: Traditionally, macrocyclization reactions are performed under high-dilution conditions to favor intramolecular over intermolecular reactions. acs.org However, recent research has focused on developing catalytic systems that are effective at higher concentrations (≥0.2 M), making the synthesis more practical and scalable. acs.org This includes the use of palladium phosphine (B1218219) catalysts and copper catalysts for various coupling reactions. acs.org

Catalyst-Transfer Macrocyclization (CTM): A one-step catalyst-transfer macrocyclization (CTM) based on the Pd-catalyzed Buchwald-Hartwig cross-coupling reaction has been developed. acs.org This method allows for the selective synthesis of cyclic structures with high yields at mild temperatures and short reaction times. acs.org

Table 1: Examples of Catalytic Systems for Macrocyclization

| Catalyst Type | Reaction Type | Key Features |

| Ruthenium-based catalysts | Ring-Closing Metathesis (RCM) | Efficient for forming C=C bonds in macrocycles. mdpi.com |

| Copper(I) catalysts | Alkyne-Azide Cycloaddition (CuAAC) | Forms triazole-containing macrocycles. sci-hub.semdpi.com |

| Palladium catalysts | Cross-Coupling Reactions (e.g., Tsuji-Trost, Buchwald-Hartwig) | Versatile for C-C and C-N bond formation. sci-hub.seacs.orgacs.org |

| Acid catalysts (e.g., MSA) | Condensation Reactions | Can be effective at very high concentrations. acs.org |

Exploration of Undiscovered Biosynthetic Pathways

Nature is a master architect of complex macrocycles. Understanding the biosynthetic pathways of naturally occurring macrocyclic alcohols can provide valuable insights for developing novel synthetic strategies.

Key Research Areas:

Polyketide Synthase (PKS) Pathways: Many natural macrolides are produced via polyketide synthase (PKS) pathways. nih.govbeilstein-journals.org Research into these enzymatic assembly lines is uncovering the mechanisms of chain elongation, cyclization, and tailoring reactions that lead to the vast diversity of natural macrocycles. nih.govbeilstein-journals.org

Thioesterase (TE) Domains: In the biosynthesis of many macrocyclic compounds, thioesterase (TE) domains play a crucial role in the final macrocyclization step. beilstein-journals.org These enzymes exhibit high chemo- and regioselectivity and are being explored for their use in chemoenzymatic synthesis. beilstein-journals.org

Enzyme-Mediated Cascade Reactions: The biosynthesis of some macrocyclic meroterpenoids involves enzyme-mediated cascade reactions, where a single macrocyclic precursor is transformed into a variety of final products through transannular cyclizations. mdpi.com

While the specific biosynthetic pathway of 9-Cycloheptadecen-1-ol is not extensively detailed in the provided results, the general principles of macrocycle biosynthesis, particularly those involving fatty acid metabolism and PKS pathways, are relevant areas of investigation. nih.gov

Integration of Machine Learning and AI in Macrocyclic Compound Design

The complex, conformationally flexible nature of macrocycles makes their rational design challenging. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity.

Computational Approaches:

Generative Models: Deep learning models, such as Macformer and CycleGPT, have been developed to generate novel macrocyclic structures. mdpi.comprismbiolab.comchemrxiv.orgresearchgate.net These models can learn from existing databases of bioactive macrocycles to propose new scaffolds with desired properties. mdpi.comprismbiolab.com

Predictive Modeling: ML models, particularly random forest models, are being used to predict the properties of macrocycles, such as membrane permeability. nih.gov These models are trained on large datasets and can identify key chemical features that influence a molecule's behavior. nih.gov

Virtual Screening: Computational methods enable the rapid in silico evaluation of millions of macrocycle candidates, significantly reducing the time and cost of experimental synthesis and testing. mdpi.com

Table 2: Machine Learning Models in Macrocycle Design

| Model Name | Approach | Application |

| Macformer | Transformer-based deep generative model | Designs macrocyclic analogues from acyclic precursors. prismbiolab.com |

| CycleGPT | Generative chemical language model | Generates novel macrocyclic structures to overcome data shortages. chemrxiv.orgresearchgate.net |

| Random Forest (RF) Models | Machine learning algorithm | Predicts properties like passive membrane permeation. nih.gov |

Supramolecular Chemistry Applications of Macrocycles

The unique, cavity-containing structures of macrocycles make them ideal candidates for applications in supramolecular chemistry. beilstein-journals.org

Key Applications:

Molecular Recognition: Macrocycles can act as hosts, selectively binding to guest molecules within their cavities. This has applications in sensing, catalysis, and drug delivery. beilstein-journals.orgfrontiersin.orgnih.gov

Self-Assembly: Macrocycles can serve as building blocks for the construction of more complex supramolecular architectures, such as polymers and frameworks. beilstein-journals.orgrsc.org These materials have potential applications in environmental chemistry and materials science. beilstein-journals.org

Biomimicry: Synthetic macrocycles can be designed to mimic the function of natural systems, such as enzyme active sites or ion channels. nih.govnih.gov

While specific supramolecular applications of 9-Cycloheptadecen-1-ol are not detailed, its macrocyclic structure suggests potential for such investigations.

Catalyst Design and Organic Transformations Utilizing Macrocycles

Beyond being the targets of synthesis, macrocycles themselves can be utilized as catalysts or as scaffolds for catalysts.

Roles in Catalysis:

Macrocycles as Ligands: Macrocycles can act as ligands, stabilizing transition metal complexes and influencing their catalytic activity and selectivity. researchgate.net

Bioinspired Catalysts: The well-defined cavities of macrocycles make them excellent platforms for designing bioinspired catalysts that mimic the substrate-binding sites of enzymes. frontiersin.orgnih.gov

Organocatalysis: Macrocyclic scaffolds like cyclodextrins, calixarenes, and porphyrins have been extensively studied as organocatalysts. researchgate.netbeilstein-journals.org Their internal cavities can serve as binding sites, while functional groups on the macrocyclic framework act as catalytic sites. researchgate.netbeilstein-journals.org

Multinuclear Metal Complexes: Macrocyclic frameworks can host multiple metal centers, leading to cooperative catalytic effects and enhanced activity and selectivity. rsc.org

The future of macrocyclic alcohol chemistry, including the study of compounds like 9-Cycloheptadecen-1-ol, will likely be shaped by these emerging research directions. The development of more efficient synthetic methods, a deeper understanding of their biosynthesis, and the application of powerful computational tools will undoubtedly lead to the discovery of new macrocycles with exciting and valuable properties.

Q & A

Basic Research Question

- NMR : Analyze olefinic proton splitting patterns (δ 5.3–5.5 ppm) to confirm the double bond position.

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 254 (C₁₇H₃₀O⁺).

- IR : Verify hydroxyl stretching (~3300 cm⁻¹) and C=C absorption (~1650 cm⁻¹). Compare with computational spectra for validation .

How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of 9-Cycloheptadecen-1-ol across different studies?

Advanced Research Question

Replicate experiments using standardized protocols (e.g., USP methods for melting point determination). Analyze impurities via GC-MS to assess their impact. For solubility conflicts, test in multiple solvents (hexane, ethanol) under controlled humidity. Cross-validate with differential scanning calorimetry (DSC) to resolve inconsistencies .

What computational chemistry approaches are suitable for predicting the reactivity and stability of 9-Cycloheptadecen-1-ol under various experimental conditions?

Advanced Research Question

Density Functional Theory (DFT) models predict electrophilic addition sites on the cycloheptadecene ring. Molecular Dynamics (MD) simulations assess conformational stability in solvents. Use software like Gaussian or ORCA to calculate activation energies for oxidation pathways. Validate against experimental kinetic data .

What safety protocols are essential when handling 9-Cycloheptadecen-1-ol in laboratory settings, based on its physicochemical hazards?

Basic Research Question

- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point ~150°C).

- Storage : Keep in airtight containers at –20°C, away from strong oxidizers (e.g., peroxides) .

How can the environmental impact of 9-Cycloheptadecen-1-ol be assessed in academic research, and what methodologies quantify its biodegradation or toxicity?

Advanced Research Question

- Biodegradation : Use OECD 301F tests to measure microbial degradation rates in aqueous systems.

- Ecotoxicity : Perform Daphnia magna LC₅₀ assays (48-hour exposure).

- Analytical Methods : LC-MS/MS detects degradation byproducts (e.g., ketones or aldehydes) .

What are the challenges in scaling up the synthesis of 9-Cycloheptadecen-1-ol from laboratory to pilot-scale, and how can they be methodologically addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.